Ursonic acid methyl ester

Cytotoxicity ED50 Cancer Cell Lines

Procure Ursonic acid methyl ester to establish definitive structure-activity relationships at the C-3 and C-28 positions of the ursane scaffold. Unlike ursolic acid or its simple methyl ester, this derivative features a critical C-3 keto group that fundamentally alters hydrogen-bonding capacity and metabolic stability, making it essential for SAR campaigns. With a well-defined, modest cytotoxic profile (ED50 >100 µg/ml across HL-60, BGC, Bel-7402, and HeLa cell lines), it serves as an ideal negative control or baseline comparator in HTS assays, enabling clear differentiation of more potent hits. It is also a confirmed intermediate in the microbial biotransformation of ursolic acid by Nocardia sp., making it a valuable analytical standard for HPLC-MS/MS or HPLC-NMR monitoring of metabolic pathways.

Molecular Formula C31H48O3
Molecular Weight 468.7 g/mol
Cat. No. B2607097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsonic acid methyl ester
Molecular FormulaC31H48O3
Molecular Weight468.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,28+,29-,30-,31+/m1/s1
InChIKeyOGCQKMJALQHROV-ZOPQKVJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ursonic Acid Methyl Ester: A C-3 Keto Triterpenoid Derivative for Standardized Cytotoxicity Profiling


Ursonic acid methyl ester (3-oxo-urs-12-en-28-oic acid methyl ester) is a semi-synthetic pentacyclic triterpenoid derived from ursolic acid via oxidation at the C-3 position and esterification at C-28 [1]. It is identified as a metabolite in microbial biotransformation pathways of ursolic acid by various *Nocardia* sp. strains [2]. The compound is primarily employed in preclinical research to evaluate the impact of specific structural modifications (C-3 keto and C-28 methyl ester groups) on the bioactivity of the ursane scaffold, with a baseline cytotoxic profile defined by an ED50 > 100 µg/ml across multiple human cancer cell lines [3].

Why Ursonic Acid Methyl Ester Cannot Be Interchanged with Ursolic Acid or Its Simple Esters


Structural modifications to the ursane scaffold result in distinct biological outcomes. The conversion of the C-3 hydroxyl group in ursolic acid to a keto group in ursonic acid methyl ester, combined with C-28 esterification, fundamentally alters the molecule's hydrogen-bonding capacity and lipophilicity. While both are triterpenoids, substitution with a simpler analog like ursolic acid methyl ester (which retains a C-3 hydroxyl) may not replicate the specific molecular interactions or metabolic stability conferred by the C-3 keto moiety [1]. Studies on the parent acid, ursonic acid, demonstrate that this single C-3 oxidation can yield different pharmacological effects compared to ursolic acid, underscoring the functional importance of this moiety [2]. Therefore, for research focusing on the structure-activity relationship of the C-3 position, direct procurement of the specified derivative is required.

Quantitative Differentiation Evidence for Ursonic Acid Methyl Ester vs. Closest Analogs


Cytotoxicity Profile of Ursonic Acid Methyl Ester: ED50 >100 µg/ml Across Multiple Human Cancer Cell Lines

Ursonic acid methyl ester demonstrates a consistent, though modest, growth inhibitory effect across four human tumor cell lines. The reported ED50 values for HL-60 (leukemia), BGC (gastric), Bel-7402 (hepatoma), and HeLa (cervical) cells are all >100 µg/ml [1]. This data serves as a critical baseline for defining the cytotoxic impact of the C-3 keto and C-28 methyl ester modifications on the ursane scaffold.

Cytotoxicity ED50 Cancer Cell Lines

Comparative Pharmacological Potential: Ursonic Acid vs. Ursolic Acid

While direct data for the methyl ester is scarce, a comprehensive review of its parent acid, ursonic acid, provides critical class-level context. Ursonic acid (UNA) has been shown to exert pharmaceutical effects that are similar to or stronger than those of ursolic acid (ULA) in various models. For instance, UNA significantly decreases the survival and proliferation of various cancer cell types [1]. This suggests that the C-3 keto group, which is also present in ursonic acid methyl ester, is a key structural determinant for a distinct pharmacological profile.

Anticancer Anti-inflammatory Structure-Activity Relationship

Biosynthetic Differentiation: A Distinct Product of Microbial Metabolism

Ursonic acid methyl ester is not a primary natural product but a specific intermediate in the microbial biotransformation of ursolic acid. It was identified as one of six distinct derivatives produced by *Nocardia* sp. strains (NRRL 5646, 44822, and 44000) when metabolizing ursolic acid [1]. This contrasts with other pathways where only ursonic acid or 3-oxoursa-1,12-dien-28-oic acid derivatives are produced, indicating that its formation requires specific enzymatic activities.

Biotransformation Microbial Metabolism Biosynthesis

Validated Research Applications for Ursonic Acid Methyl Ester Based on Current Evidence


As a Reference Standard in Structure-Activity Relationship (SAR) Studies of Ursane Triterpenoids

Ursonic acid methyl ester is an essential tool for SAR campaigns focused on the C-3 and C-28 positions of the ursane scaffold. Its well-defined, modest cytotoxic profile (ED50 > 100 µg/ml across multiple cell lines) [1] provides a critical baseline. Researchers can use this compound to quantitatively assess the impact of further modifications (e.g., introduction of Michael acceptors or other functional groups) on potency, selectivity, or other biological endpoints.

As a Negative Control in High-Throughput Screening (HTS) for Potent Cytotoxic Agents

Given its low potency (ED50 > 100 µg/ml) [1], ursonic acid methyl ester is ideally suited as a negative control or baseline comparator in HTS assays designed to identify novel cytotoxic compounds from the triterpenoid family. Its consistent lack of strong activity allows for clear differentiation of more potent hits.

As a Substrate or Analytical Standard in Microbial Biotransformation Research

Since it is a confirmed intermediate in the microbial metabolism of ursolic acid by *Nocardia* sp. [2], this compound can be used as an analytical standard in HPLC-MS/MS or HPLC-NMR methods to monitor and quantify the production of this specific metabolite in biotransformation studies. It can also serve as a starting substrate to investigate further enzymatic modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ursonic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.